

# In-Depth Technical Guide: 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid

**Cat. No.:** B061274

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid**, a key building block in modern medicinal chemistry. This document details its chemical synonyms, physicochemical properties, synthesis methodologies, and its pivotal role in the development of therapeutic agents.

## Chemical Identity and Synonyms

**1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid** is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, and both a phenyl and a carboxylic acid group at the 4-position. This structure makes it a valuable intermediate for creating complex molecular architectures.

A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

Synonym	Identifier Type
1-Boc-4-phenylpiperidine-4-carboxylic acid	Common Abbreviation
N-Boc-4-phenyl-4-carboxypiperidine	Common Abbreviation
1-(tert-butoxycarbonyl)-4-phenyl-4-piperidinecarboxylic acid	IUPAC Name
4-Phenylpiperidine-1,4-dicarboxylic acid mono-tert-butyl ester	Systematic Name
Boc-4-phenylpiperidine-4-carboxylic acid	Common Abbreviation

## Physicochemical and Analytical Data

A summary of the key physicochemical properties of **1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid** is presented in the table below. This data is crucial for its handling, characterization, and use in synthetic protocols.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>23</sub> NO <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	305.37 g/mol	<a href="#">[1]</a>
Melting Point	187-189 °C	<a href="#">[2]</a>
Appearance	White to off-white solid	
Solubility	Soluble in organic solvents like dichloromethane and methanol; limited solubility in water.	
Storage Temperature	4°C	<a href="#">[2]</a>
Purity (typical)	≥97% (HPLC)	<a href="#">[2]</a>
CAS Number	167262-68-2	

While specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the title compound are not readily available in the public domain, typical chemical shifts for the core structural motifs can be inferred from closely related compounds. For instance, the Boc group protons typically appear as a singlet around 1.4 ppm, and the phenyl protons would be observed in the aromatic region (7.2-7.5 ppm).

## Role in Drug Discovery and Development

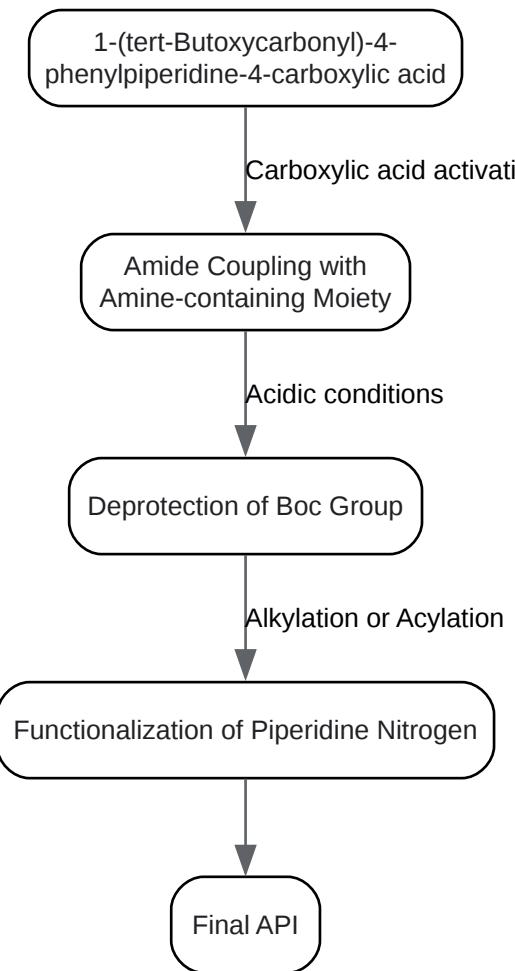
**1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial scaffold and intermediate in the synthesis of various therapeutic agents. The 4-phenylpiperidine core is a well-established pharmacophore in numerous centrally acting drugs.[3]

Its primary applications are in the development of:

- Opioid Analgesics: The 4-phenylpiperidine structure is central to the pharmacophore of potent opioid receptor agonists, such as fentanyl and its analogs.[3][4] This building block allows for the systematic modification of the piperidine ring to optimize binding to opioid receptors and modulate analgesic properties.
- Neurokinin-1 (NK1) Receptor Antagonists: These antagonists are used in the management of chemotherapy-induced nausea and vomiting and are being investigated for other neurological and inflammatory conditions.[5][6] The rigid structure provided by the 4-phenylpiperidine moiety is key to the design of potent and selective NK1 receptor antagonists.

The logical workflow for the utilization of this compound in drug synthesis is depicted in the following diagram.

## Logical Workflow in Drug Synthesis



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Caption: Synthetic utility of the title compound.

## Experimental Protocols

A plausible synthetic route to **1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid** involves a two-step process starting from 4-phenylpiperidine-4-carboxylic acid. While a specific, unified protocol is not available, the following procedures for each step are based on well-established chemical transformations.

### Step 1: N-Boc Protection of 4-Piperidinocarboxylic Acid (General Procedure)

This initial step outlines the protection of the piperidine nitrogen, a common procedure in the synthesis of piperidine-containing intermediates.[7][8]

#### Materials:

- 4-Piperidinocarboxylic acid
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Sodium carbonate and sodium bicarbonate buffer solution
- Ethyl ether
- Ethyl acetate
- 3 M Hydrochloric acid
- Anhydrous sodium sulfate
- Three-necked flask, dropping funnel, rotary evaporator

#### Procedure:

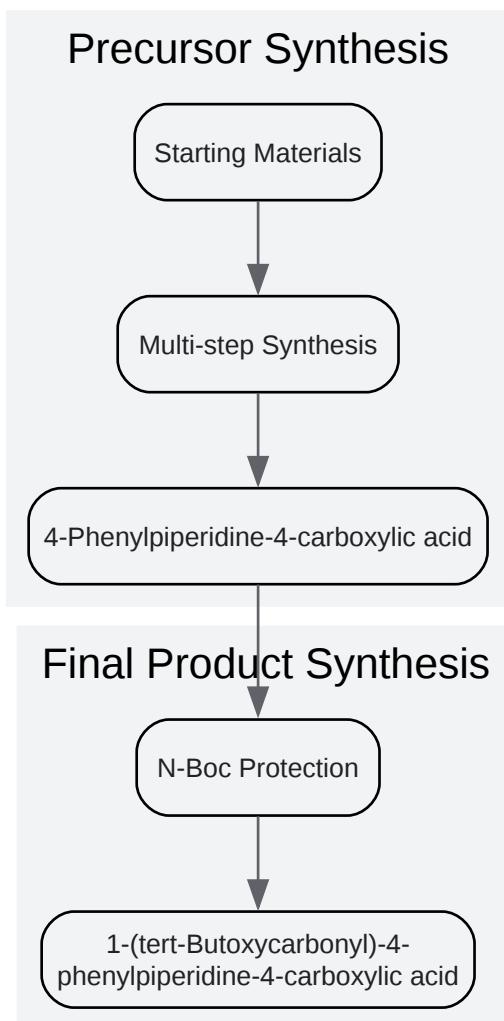
- In a three-necked flask equipped with a stirring device, dissolve 4-piperidinocarboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath.
- Dropwise, add di-tert-butyl dicarbonate through a dropping funnel while stirring the reaction.
- Allow the reaction to proceed at 30°C in a water bath for approximately 22 hours.
- Extract the reaction mixture with ethyl ether to remove any unreacted di-tert-butyl dicarbonate.
- Adjust the pH of the aqueous phase to 2-3 using a 3 M hydrochloric acid solution.
- Extract the product into ethyl acetate.
- Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield N-Boc-piperidine-4-carboxylic acid.[7]

## Step 2: Introduction of the Phenyl Group (Conceptual)

The introduction of the phenyl group at the 4-position of the piperidine ring is a more complex transformation. In many synthetic strategies, the 4-phenylpiperidine-4-carboxylic acid precursor is synthesized first, followed by N-Boc protection as described above. The synthesis of 4-phenyl-4-carboxypiperidines often involves multi-step sequences, for which detailed protocols can be found in specialized organic synthesis literature.

A general workflow for the synthesis of the precursor and its subsequent protection is illustrated below.

### Synthetic Pathway



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Caption: General synthetic approach.

## HPLC Analysis (General Protocol for Related Compounds)

Purity analysis is critical for synthetic intermediates. A general High-Performance Liquid Chromatography (HPLC) method for related piperidine carboxylic acid derivatives is provided below. This method would likely require optimization for the specific title compound.

Instrumentation and Conditions:

- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example, 5% to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 214 and 254 nm.<sup>[9]</sup>
- Sample Preparation: The sample is typically dissolved in a mixture of water and acetonitrile.

This technical guide serves as a foundational resource for understanding the properties, synthesis, and application of **1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid**. For specific applications and detailed synthetic procedures, consulting the primary literature is recommended.

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